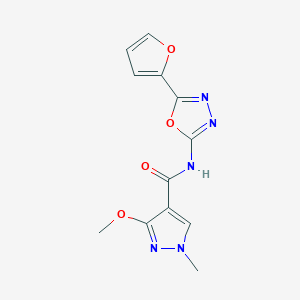
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O4 and its molecular weight is 289.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, an oxadiazole moiety, and a pyrazole structure, which are known for their diverse pharmacological properties.
Structural Overview
The compound can be broken down into its key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Pyrazole Structure : A five-membered ring containing two nitrogen atoms.
This combination of heterocycles provides a framework that may exhibit various biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound may possess significant antimicrobial activity. The oxadiazole ring is commonly associated with antimicrobial properties, particularly against bacterial strains. For example, studies have shown that derivatives of 1,3,4-oxadiazoles can disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Activity
Compounds featuring pyrazole and oxadiazole structures have been reported to exhibit anti-inflammatory effects. A review highlighted the potential of pyrazole derivatives to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of related compounds suggests that this compound could also demonstrate similar effects .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. The IC50 values reported for some pyrazole derivatives range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells . The mechanism often involves the induction of apoptosis or autophagy in cancer cells.
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions starting from furan derivatives. Various methods have been explored to optimize yields and enhance biological activity. For example, one study reported the successful synthesis of a series of oxadiazole derivatives that exhibited selective inhibition against carbonic anhydrases involved in cancer progression .
Comparative Analysis
A comparative analysis of related compounds reveals insights into their biological activities:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Pyrazole Derivative A | Anticancer | 0.39 | Effective against HCT116 cell line |
| Oxadiazole Derivative B | Antimicrobial | 10 | Disrupts bacterial cell wall |
| Pyrazole Derivative C | Anti-inflammatory | 0.01 | Inhibits TNF-alpha production |
This table illustrates the varying degrees of biological activity among compounds with similar structural features.
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-17-6-7(10(16-17)19-2)9(18)13-12-15-14-11(21-12)8-4-3-5-20-8/h3-6H,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDFPMKTMRFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














